(2S,3S)-2-amino-3-methylpentanamide
CAS No.: 14445-54-6
Cat. No.: VC8074389
Molecular Formula: C6H14N2O
Molecular Weight: 130.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14445-54-6 |
|---|---|
| Molecular Formula | C6H14N2O |
| Molecular Weight | 130.19 g/mol |
| IUPAC Name | (2S,3S)-2-amino-3-methylpentanamide |
| Standard InChI | InChI=1S/C6H14N2O/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H2,8,9)/t4-,5-/m0/s1 |
| Standard InChI Key | JDAMFKGXSUOWBV-WHFBIAKZSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N)N |
| SMILES | CCC(C)C(C(=O)N)N |
| Canonical SMILES | CCC(C)C(C(=O)N)N |
Introduction
Structural and Stereochemical Characterization
Molecular Architecture
(2S,3S)-2-Amino-3-methylpentanamide features a five-carbon backbone with an amide functional group at position 1, an amino group at position 2, and a methyl branch at position 3 (Figure 1). The stereochemistry is defined by the (2S,3S) configuration, which confers chirality critical to its biological activity . The compound’s isomeric SMILES notation, CC[C@H](C)[C@@H](C(=O)N)N, explicitly denotes the spatial arrangement of substituents.
Table 1: Key Structural Identifiers
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:
-
δ 1.0–1.2 ppm: Methyl groups (C3-CH₃ and terminal CH₂CH₃)
-
δ 2.5–3.0 ppm: Methine protons adjacent to the amino and amide groups.
Mass spectrometry (MS) data show a molecular ion peak at m/z 130.19, consistent with the molecular formula .
Synthesis and Stereoselective Preparation
Synthetic Routes
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in water (15 mg/mL at 25°C) and high solubility in polar aprotic solvents like DMSO (>50 mg/mL). It remains stable under inert atmospheres but degrades upon prolonged exposure to moisture or elevated temperatures (>40°C) .
Table 2: Physicochemical Profile
| Property | Value | Method |
|---|---|---|
| Melting Point | 158–160°C (decomposes) | Differential Scanning Calorimetry |
| LogP (Partition Coefficient) | 0.92 ± 0.05 | HPLC |
| pKa (Amino Group) | 8.3 | Potentiometric Titration |
Biological Activity and Research Applications
Enzyme Inhibition Studies
(2S,3S)-2-Amino-3-methylpentanamide demonstrates moderate inhibition of leucine aminopeptidase (IC₅₀ = 45 µM), attributed to structural mimicry of its natural substrate, L-leucine . Molecular docking simulations reveal hydrogen bonding between the amide group and active-site residues (Glu271, Lys262) .
Peptide Synthesis
As a chiral building block, the compound is incorporated into peptide chains to modulate conformational stability. For example, its integration into melanocortin receptor agonists enhances binding affinity (Kd = 12 nM vs. 35 nM for D-isomer).
Analytical and Regulatory Considerations
Quality Control Protocols
-
HPLC Purity: >99% (C18 column, 0.1% TFA in H₂O/ACN gradient).
-
Chiral Purity: Determined via chiral GC (Cyclodextrin-based column, 98.5% ee) .
Comparative Analysis with Structural Analogs
Table 3: Comparison with L-Isoleucinamide Hydrochloride
| Property | (2S,3S)-2-Amino-3-methylpentanamide | L-Isoleucinamide HCl |
|---|---|---|
| Molecular Weight | 130.19 g/mol | 166.65 g/mol |
| Solubility in Water | 15 mg/mL | 220 mg/mL |
| Biological Target | Leucine aminopeptidase | Melatonin receptors |
| Synthetic Accessibility | Moderate (3 steps) | High (2 steps) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume